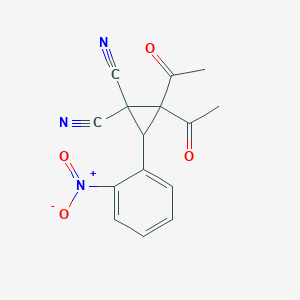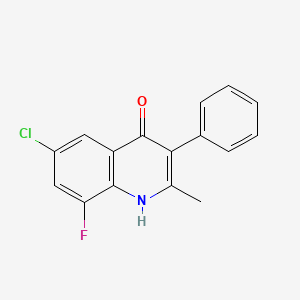![molecular formula C10H11ClF3NO B3037511 3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol CAS No. 478081-30-0](/img/structure/B3037511.png)
3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
Descripción general
Descripción
The compound "3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol" is a fluorinated organic molecule that contains a trifluoromethyl group and a chlorophenyl group. These types of compounds are often of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing fluorine atoms and a chlorine atom can significantly influence the molecule's reactivity and physical properties.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of base-promoted reactions with various nucleophiles. For instance, a related compound, 2-chloro-3,3,3-trifluoroprop-1-ene, reacts with O-, N-, and S-nucleophiles to yield β-substituted-trifluoromethyl-ethenes, which are valuable intermediates in chemical synthesis . Although the specific synthesis of "3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol" is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, providing insights into the geometry and electronic properties of the molecule . Similarly, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined, revealing the dihedral angles between rings and the presence of hydrogen bonding . These studies suggest that the molecular structure of "3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol" could also be elucidated using such techniques.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is often unique due to the presence of the highly electronegative fluorine atoms. For instance, the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones leads to regioselective ring-opening, demonstrating the influence of substituents on reactivity . The compound may also undergo interesting chemical reactions, potentially influenced by the electron-withdrawing effects of the trifluoromethyl and chlorophenyl groups.
Physical and Chemical Properties Analysis
Fluorinated compounds typically exhibit distinct physical and chemical properties, such as increased stability and lipophilicity. The presence of a trifluoromethyl group can enhance the molecule's polarity and potential for hydrogen bonding, as seen in the NBO analysis of related compounds . The photoreactivity of fluorinated heterocycles, such as the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, also highlights the unique properties conferred by fluorine atoms . These properties are crucial for the potential applications of "3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol" in various domains.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
A study by Rayes et al. (2019) focused on synthesizing a series of compounds based on the modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which are potent HDACIs (Histone Deacetylase Inhibitors). These compounds have potential applications in cancer treatment due to their inhibitory properties on histone deacetylases (Rayes et al., 2019).
Anticancer Activity
In a follow-up study, Rayes et al. (2020) discovered that certain derivatives synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate selectively inhibited the proliferation of colon cancer cells. These compounds showed specific inhibitory actions on cancerous cells, indicating their potential in targeted cancer therapy (Rayes et al., 2020).
Antimicrobial Applications
Sah et al. (2014) synthesized and tested compounds derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole for antimicrobial properties. These compounds exhibited moderate activity against bacterial and fungal strains, suggesting their potential use in treating microbial infections (Sah et al., 2014).
Corrosion Inhibition
Gupta et al. (2017) explored the use of α-aminophosphonates derived from (4-chlorophenyl)amino compounds as corrosion inhibitors for mild steel in industrial processes. Their study demonstrated these compounds' effectiveness in protecting mild steel against corrosion, particularly in acidic environments (Gupta et al., 2017).
Enzyme Inhibition
A study by Bekircan et al. (2015) investigated the synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for enzyme inhibition. These compounds were found to inhibit lipase and α-glucosidase, which could have implications in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Safety and Hazards
The safety information available indicates that the compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO/c11-8-3-1-7(2-4-8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDUZHCCIBXHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186171 | |
| Record name | 3-[[(4-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol | |
CAS RN |
478081-30-0 | |
| Record name | 3-[[(4-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478081-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(4-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3037428.png)
![4-benzoyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3037429.png)
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B3037431.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B3037435.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol](/img/structure/B3037438.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3037442.png)
![2-(4-Chlorophenyl)-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3037443.png)
![2-{[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037445.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B3037447.png)
![3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3037448.png)
![6-acetyl-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3037449.png)
![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037451.png)